molecular formula C18H12BrNOS2 B11682003 (5E)-5-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11682003
M. Wt: 402.3 g/mol
InChI Key: MITHORDOJMFMMW-ILYHAJGMSA-N
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Description

(5E)-5-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one: is a complex organic compound characterized by its unique structure, which includes a thiazolidinone ring, a phenyl group, and a brominated prop-2-en-1-ylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5E)-5-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-bromo-3-phenylprop-2-en-1-al with 3-phenyl-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the double bonds or the thioxo group, resulting in the formation of corresponding reduced products.

    Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions, where the bromine can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiazolidinone derivatives.

    Substitution: Various substituted thiazolidinone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.

Biology and Medicine:

Industry: In materials science, the compound can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5E)-5-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is largely dependent on its interaction with biological targets. The compound can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Comparison with Similar Compounds

  • (5E)-5-(3-Bromo-2-hydroxy-5-nitrobenzylidene)-2-[(4-ethoxyphenyl)amino]-1,3-thiazol-4(5H)-one
  • 3-[(5-Bromo-2-thienyl)methyl]-2-{(Z)-[(5E)-5-(6-chloro-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]methyl}-1,3-thiazol-3-ium chloride

Comparison: Compared to similar compounds, (5E)-5-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific substitution pattern and the presence of both bromine and thioxo groups. These structural features contribute to its distinct chemical reactivity and biological activity.

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential for the development of new materials and therapeutic agents.

Properties

Molecular Formula

C18H12BrNOS2

Molecular Weight

402.3 g/mol

IUPAC Name

(5E)-5-[(Z)-2-bromo-3-phenylprop-2-enylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H12BrNOS2/c19-14(11-13-7-3-1-4-8-13)12-16-17(21)20(18(22)23-16)15-9-5-2-6-10-15/h1-12H/b14-11-,16-12+

InChI Key

MITHORDOJMFMMW-ILYHAJGMSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C=C/2\C(=O)N(C(=S)S2)C3=CC=CC=C3)\Br

Canonical SMILES

C1=CC=C(C=C1)C=C(C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3)Br

Origin of Product

United States

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